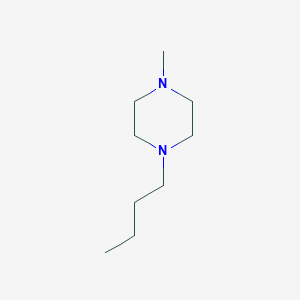

1-Butyl-4-methylpiperazine

Description

Significance of Piperazine (B1678402) Scaffolds in Synthetic Methodologies

The piperazine moiety is widely regarded as a "privileged scaffold" in drug discovery. Its prevalence is due to several advantageous features: the two nitrogen atoms can be functionalized to modulate properties like solubility, basicity, and receptor interaction; the ring itself is conformationally flexible yet structurally robust; and its presence often improves the pharmacokinetic profile of a drug candidate. nih.govfluorochem.co.uk The substitution pattern on the nitrogen atoms is critical. For a compound like 1-Butyl-4-methylpiperazine, the methyl group provides a small, stable substituent, while the butyl group adds lipophilicity, which can influence how the molecule interacts with biological systems. The strategic introduction of different N-alkyl or N-aryl groups is a fundamental tactic in designing molecules for a wide range of biological targets, including anticancer, antimicrobial, and antipsychotic agents. medchemexpress.comunodc.org

Historical Context of N-Alkylated Piperazine Synthesis

The synthesis of N-alkylated piperazines has evolved significantly over time. Historically, the direct alkylation of piperazine with alkyl halides was a common method. However, this approach often leads to a mixture of mono- and di-substituted products, as well as quaternary salts, making the isolation of a specific compound like this compound challenging. chemdiv.com To overcome this, chemists developed multi-step methods involving protecting groups. For instance, one nitrogen atom could be protected with a group like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), allowing for the selective alkylation of the other nitrogen. nih.gov Subsequent deprotection and a second, different alkylation would then yield the desired unsymmetrically substituted product.

Modern synthetic strategies for preparing N,N'-disubstituted piperazines include:

Reductive Amination: This involves reacting a mono-substituted piperazine (e.g., 1-methylpiperazine) with an aldehyde or ketone (e.g., butanal) in the presence of a reducing agent.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of N-aryl bonds, expanding the diversity of possible substituents. nih.gov

Reduction of Amides: N-acylated piperazines can be reduced to their corresponding N-alkyl derivatives. nih.gov

A plausible modern synthesis for this compound could involve the alkylation of 1-methylpiperazine (B117243) with 1-bromobutane (B133212) or by the reductive amination of piperazine with butanal to form 1-butylpiperazine, followed by methylation using a reagent like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).

Structural Elucidation Challenges and Advanced Analytical Requirements

The structural characterization of asymmetrically substituted piperazines like this compound requires sophisticated analytical techniques due to their conformational complexity. The piperazine ring typically exists in a chair conformation to minimize steric strain, but boat conformations can also be present. nih.gov For an unsymmetrical derivative, this leads to a complex dynamic equilibrium in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Temperature-dependent ¹H NMR spectroscopy is a powerful tool for studying the conformational behavior of piperazines. hmdb.caspectrabase.com At room temperature, the rapid interconversion of chair conformations and restricted rotation around the nitrogen-carbon bonds can lead to broad signals. nih.gov Upon cooling, the interconversion slows, and distinct signals for axial and equatorial protons may become visible, allowing for the calculation of the energy barriers for ring inversion. hmdb.caspectrabase.com In ¹³C NMR, the chemical shifts of the ring carbons are sensitive to the nature of the N-substituents.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of piperazine derivatives. chemicalbook.com The fragmentation of N-alkylated piperazines in electron ionization (EI) typically involves cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage), leading to the loss of an alkyl radical and the formation of a stable iminium ion. For this compound, characteristic fragments corresponding to the loss of butyl or methyl groups would be expected. fishersci.be

| Analytical Technique | Information Provided for this compound | Potential Challenges |

| ¹H NMR | Confirms presence of butyl and methyl groups, shows signals for piperazine ring protons. | Signal broadening at room temperature due to conformational exchange. Overlapping signals. |

| ¹³C NMR | Shows distinct signals for each carbon atom, confirming the molecular skeleton. | Similar chemical shifts for ring carbons can make assignment difficult. |

| Mass Spectrometry | Determines exact molecular weight and provides structural information via fragmentation patterns. | Fragmentation can be complex; distinguishing between isomers can be difficult without reference spectra. |

| FTIR Spectroscopy | Identifies characteristic C-H and C-N stretching and bending vibrations. | Provides general functional group information but is not sufficient for full structure elucidation alone. |

Overview of Computational Approaches in Piperazine Chemistry

Computational chemistry offers invaluable insights into the structure, stability, and reactivity of piperazine derivatives. bldpharm.com Methods like Density Functional Theory (DFT) are widely used to model molecular properties. chemicalbook.comrsc.org For this compound, computational approaches can predict several key features:

Conformational Analysis: Calculations can determine the relative energies of different conformers (e.g., chair vs. boat) and the preferred orientation of the substituents (axial vs. equatorial). For this compound, the bulky butyl group is strongly predicted to favor an equatorial position to minimize steric hindrance.

Electronic Properties: Computational models can map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms are the primary nucleophilic sites.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra.

Reactivity Descriptors: Quantum chemical calculations can determine frontier molecular orbitals (HOMO and LUMO), the energy gap of which is an indicator of the molecule's kinetic stability. rsc.org

These computational tools allow researchers to understand the behavior of molecules like this compound at an atomic level, guiding synthetic efforts and the design of new compounds with desired properties. bldpharm.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

58910-31-9 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-butyl-4-methylpiperazine |

InChI |

InChI=1S/C9H20N2/c1-3-4-5-11-8-6-10(2)7-9-11/h3-9H2,1-2H3 |

InChI Key |

PKDQMOKKIZEPQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCN(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 4 Methylpiperazine and Analogues

Direct N-Alkylation Strategies for Piperazine (B1678402) Ring Functionalization

Direct N-alkylation is a primary and straightforward approach for synthesizing 1-butyl-4-methylpiperazine. This typically involves the reaction of 1-methylpiperazine (B117243) with a butylating agent. Several protocols have been developed to achieve this transformation efficiently.

Nucleophilic Substitution Reactions with Alkyl Halides and Sulfonates

Nucleophilic substitution is a classic and widely used method for the N-alkylation of amines, including piperazines. In this approach, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking an electrophilic butyl derivative, such as an alkyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) or an alkyl sulfonate.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate or triethylamine. researchgate.net To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, strategies such as using a large excess of the piperazine starting material can be employed. researchgate.net Alternatively, protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) allows for controlled alkylation of the other nitrogen, followed by deprotection. researchgate.net

Table 1: Nucleophilic Substitution for N-Alkylation of Piperazines

| Reactants | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| 1-Methylpiperazine, Butyl Bromide | Potassium Carbonate, Acetonitrile | Reflux | This compound | Standard alkylation conditions. |

| N-Boc-piperazine, Butyl Iodide | Potassium Carbonate, Acetone | Reflux | 1-Butyl-4-Boc-piperazine | Allows for controlled mono-alkylation. researchgate.net |

Reduction of Carboxyamide Precursors

A less direct but effective method involves the acylation of 1-methylpiperazine with a butanoyl derivative (e.g., butanoyl chloride or butyric anhydride) to form an N-acylpiperazine intermediate. This carboxyamide is then reduced to the corresponding amine using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

This strategy is particularly useful when direct alkylation methods prove problematic. The synthesis of N-alkylpiperazines has been reported through the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net While this specific example involves hydrolysis rather than reduction, the initial step of forming an amide bond is analogous. The subsequent reduction of such an amide would yield the desired N-butyl product.

Multicomponent Reaction Approaches and One-Pot Syntheses

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. mdpi.com

While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCRs like the Ugi or Mannich reactions can be adapted to create complex piperazine-containing structures. mdpi.comnih.gov For example, a Mannich-type reaction involving an amine, a non-enolizable aldehyde, and a compound with an acidic proton could potentially be designed to incorporate the this compound scaffold in a one-pot synthesis. The development of novel MCRs remains an active area of research for the synthesis of diverse heterocyclic compounds.

Derivatization from Pre-functionalized Piperazines

This approach utilizes piperazine derivatives that already possess a functional group, which is then chemically transformed to introduce the desired butyl group.

Synthesis from 1-Amino-4-methylpiperazine (B1216902) Precursors

One can envision a synthetic pathway starting from 1-amino-4-methylpiperazine. This precursor is synthesized from piperazine through a sequence of methylation, nitrosation, and reduction. chemicalbook.comguidechem.comchemicalbook.com The primary amino group of 1-amino-4-methylpiperazine can then be subjected to various chemical transformations.

For instance, the amino group could undergo a reaction with a suitable carbonyl compound, such as butyraldehyde, to form a hydrazone. dergipark.org.tr Subsequent reduction of this hydrazone could potentially lead to the formation of a butyl group, although this represents a more complex and less direct route compared to the direct N-alkylation of 1-methylpiperazine. Another possibility involves the reaction of 1-amino-4-methylpiperazine with chlorophosphines to form aminophosphine ligands, demonstrating the reactivity of the amino group for further derivatization. tandfonline.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methylpiperazine |

| 1-Amino-4-methylpiperazine |

| N-Boc-piperazine |

| N-Acetylpiperazine |

| Butyl Bromide |

| Butyl Iodide |

| Butyraldehyde |

| Potassium Carbonate |

| Triethylamine |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| Lithium aluminum hydride |

| Borane |

| Butanoyl chloride |

| Butyric anhydride |

| Di-Me oxalate |

| N-methylethylenediamine |

| 1-methylpiperazine-2,3-dione |

| Raney nickel |

Incorporation of the Butyl Moiety

The introduction of the butyl group onto the 1-methylpiperazine scaffold is a critical step in the synthesis of the target compound. This transformation is typically achieved through two primary N-alkylation strategies: direct alkylation with a butyl halide or reductive amination with butyraldehyde.

Direct N-Alkylation: This classical method involves the reaction of 1-methylpiperazine with a butyl halide, such as butyl bromide or butyl iodide. The reaction is a nucleophilic substitution where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of the butyl halide. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base like potassium carbonate is often employed. The choice of solvent can influence the reaction rate and yield.

Reductive Amination: An alternative and often preferred method is reductive amination, which involves the reaction of 1-methylpiperazine with butyraldehyde. researchgate.net This process first forms an unstable iminium ion intermediate, which is then reduced in situ to the final tertiary amine product. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.gov Reductive amination is advantageous as it avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation. researchgate.net

| Method | Reactants | Typical Reagents/Conditions | Advantages | Potential Issues |

|---|---|---|---|---|

| Direct N-Alkylation | 1-Methylpiperazine + Butyl Halide (e.g., Butyl Bromide) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, Acetonitrile), Heat | Simple, readily available starting materials. | Potential for over-alkylation (quaternization), requires base. |

| Reductive Amination | 1-Methylpiperazine + Butyraldehyde | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) | High selectivity for mono-alkylation, avoids quaternization. researchgate.net | Requires a specific reducing agent, aldehyde may be unstable. |

Catalytic Systems in N-Alkylation and Ring Formation

The synthesis of piperazine derivatives is greatly enhanced by the use of catalytic systems, which can improve efficiency, selectivity, and reaction conditions for both the formation of the heterocyclic ring and the subsequent N-alkylation steps.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, nickel, and iridium, are pivotal in modern synthetic chemistry for forging carbon-nitrogen bonds. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, provide an efficient route to arylpiperazines under aerobic conditions. acs.org These reactions can even use piperazine itself as a solvent, presenting an environmentally friendly and cost-effective approach. acs.org

Nickel-based catalysts have also proven effective. Catalyst systems combining a Ni(0) source with ligands like 2,2′-bipyridine can selectively perform mono-arylation of piperazine with aryl chlorides. researchgate.net Furthermore, catalysts containing metals such as nickel, copper, chromium, and iron are used for the hydrogenation cyclization of precursors like N-beta-hydroxyethyl ethanediamine to form the piperazine ring. google.com More recently, iridium-graphene nanostructured catalysts have been introduced for the N-alkylation of amines, promoting the formation of C–N bonds directly without the need for solvents or additives. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference Example |

|---|---|---|---|

| Palladium (Pd) | N-Arylation | Efficient for aryl chlorides, can be aerobic and solvent-free. acs.org | Synthesis of arylpiperazines. acs.org |

| Nickel (Ni) | N-Arylation / Ring Formation | Selective for mono-arylation with specific ligands; used in hydrogenation cyclization. researchgate.netgoogle.com | Selective synthesis of N-arylpiperazines. researchgate.net |

| Iridium (Ir) | N-Alkylation | Heterogeneous catalyst, promotes direct C-N bond formation, solvent-free. nih.gov | N-alkylation of amines with alcohols. nih.gov |

| Copper/Chromium (Cu/Cr) | Ring Formation | Used in hydrogenation cyclization of aminoethylethanolamine. | Synthesis of piperazine from linear precursors. google.com |

Organocatalytic Approaches to Piperazine Ring Construction

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for synthetic transformations. While challenging, organocatalytic methods for the formation of the piperazine ring are being developed. nih.govnih.gov The transformation of the piperazine-2,5-dione ring system, a common precursor, is known to be difficult compared to simpler aldehydes and ketones due to its lower reactivity and greater steric bulk. nih.govnih.gov

Despite these challenges, direct organocatalytic coupling of substituted diketopiperazines with other molecules has been achieved in good to excellent yields under mild conditions. nih.gov For instance, cinchona alkaloids have been used as Lewis base catalysts for the α-sulfenylation of substituted piperazine-2,5-diones. nih.gov Even simple, achiral molecules like piperazine itself have been found to be efficient organocatalysts for certain reactions, such as the synthesis of racemic γ-formylnitroalkanes. unl.pt These approaches facilitate the construction of key structural blocks for more complex molecules. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of synthesizing this compound, careful optimization of reaction conditions is essential. Key parameters that significantly influence the outcome include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent plays a critical role in the efficacy and selectivity of N-alkylation and piperazine ring synthesis. The solvent's polarity can influence the reaction mechanism. For example, in N-alkylation reactions, polar protic solvents like ethanol can favor Sₙ1/E1 pathways, while non-polar aprotic solvents such as dichloromethane (DCM) may favor Sₙ2/E2 mechanisms, which can affect the reaction rate and final yield. chemicalforums.com In organocatalytic transformations involving piperazine derivatives, screening various solvents is a standard procedure to achieve high product yields. nih.govnih.gov The optimal solvent is often determined empirically for a specific catalytic system and substrate.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters for controlling reaction kinetics, particularly in catalytic cyclization reactions to form the piperazine ring. Generally, higher temperatures facilitate the formation of piperazines from precursors like aminoethylethanolamine (AEEA) or diethanolamine. researchgate.netgoogle.com For instance, in the synthesis of piperazine from AEEA, reaction temperatures are often in the range of 160–200°C. researchgate.net One study determined 180°C to be the optimal temperature for a specific co-production process. researchgate.net

Pressure, especially hydrogen pressure in reductive cyclization and amination processes, is also a critical factor. researchgate.net Syntheses are often conducted under significant pressure, with ranges from 0.5–5 MPa up to 160–240 bar reported for various catalytic systems. google.comgoogle.com The optimization of these parameters is crucial for achieving high conversion of starting materials and high selectivity for the desired piperazine product. researchgate.netresearchgate.net

| Precursor | Catalyst | Temperature (°C) | Pressure | Yield/Conversion |

|---|---|---|---|---|

| Aminoethylethanolamine (AEEA) | Not specified | 160 | 3 MPa (H₂) | 98.6% conversion, 89.7% yield. researchgate.net |

| Diethanolamine derivative | Metal-supported | 180-230 | 160-240 bar | High yield conditions reported. google.com |

| N-beta-hydroxyethyl quadrol | Ni/Cu/Cr/Fe on γ-Al₂O₃ | 220 | 2 MPa (H₂) | 98.2% conversion, 94.3% selectivity. google.com |

| Monoethanolamine (MEA) | Cu-Ni-Cr | 242-248 | 20.4 MPa | 31% yield. researchgate.net |

Isolation and Purification Techniques for Synthetic Intermediates

The synthesis of this compound and its analogues involves multiple steps, often generating intermediates that require careful isolation and purification to ensure the desired product's purity and yield. The choice of purification technique depends on the physical and chemical properties of the intermediate, such as its polarity, solubility, and thermal stability. Common laboratory and industrial methods include filtration, recrystallization, distillation, and chromatography.

Following a reaction, the initial step often involves removing solid materials, such as catalysts or precipitated byproducts. For instance, in syntheses utilizing heterogeneous catalysts or when byproducts like piperazine dihydrochloride precipitate, filtration is a straightforward method for separation nih.gov. The reaction mixture is cooled, and the solid is separated from the liquid filtrate nih.gov.

Recrystallization is a powerful technique for purifying solid intermediates. This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For example, the residue obtained after solvent evaporation can be recrystallized from solvents like isopropyl alcohol, sometimes with the addition of activated charcoal to remove colored impurities nih.gov. The final pure product can then be washed with a cold solvent, such as acetone, and dried nih.gov. Similarly, Schiff base intermediates of 1-amino-4-methylpiperazine have been purified by filtration and subsequent recrystallization from ethanol dergipark.org.tr.

For liquid or volatile intermediates, distillation under reduced pressure is frequently employed. This technique is particularly useful for separating compounds with high boiling points, as the reduced pressure allows them to boil at lower temperatures, preventing thermal degradation. In the synthesis of 1-amino-4-methylpiperazine, after hydrolysis of an intermediate, the crude product is dissolved in an aromatic hydrocarbon like toluene, the water phase is removed, and the final product is obtained through reduced pressure distillation google.com.

Extraction is another common method used to separate a desired compound from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For instance, after esterification in the synthesis of a piperazine-1,3-dicarboxylate intermediate, the reaction residue was treated with a saturated aqueous NaHCO3 solution and then extracted multiple times with ethyl acetate (EtOAc) connectjournals.com. The combined organic phases are then concentrated to isolate the product connectjournals.com.

The table below summarizes common purification techniques for piperazine synthetic intermediates.

Table 1: Common Isolation and Purification Techniques| Technique | Description | Application Example |

|---|---|---|

| Filtration | Separates insoluble solids (catalysts, byproducts) from a liquid reaction mixture. | Removal of precipitated piperazine dihydrochloride and catalyst post-reaction nih.gov. |

| Recrystallization | Purifies solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and crystallizes upon cooling. | Purification of piperazine derivatives from isopropyl alcohol nih.gov or ethanol dergipark.org.tr. |

| Extraction | Separates a compound from a mixture by partitioning it between two immiscible liquid phases. | Using ethyl acetate to extract an esterified intermediate from an aqueous solution connectjournals.com. |

| Distillation (Reduced Pressure) | Purifies volatile compounds by separating them based on boiling points. Reduced pressure is used for high-boiling point compounds to prevent decomposition. | Final purification of 1-amino-4-methylpiperazine google.com. |

| Concentration (Solvent Evaporation) | Removes the solvent to isolate the dissolved product, often as a preliminary step before further purification like recrystallization. | The filtrate is concentrated to approximately one-third of its volume before cooling to precipitate byproducts nih.gov. |

Sustainable and Green Chemistry Approaches in Piperazine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and chemical intermediates, including piperazine derivatives researchgate.netunibo.it. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources researchgate.net. For piperazine synthesis, this has led to the exploration of alternative energy sources, greener solvents, and more efficient catalytic systems researchgate.netmdpi.com.

Several sustainable strategies have been developed to replace conventional synthesis methods, which often require long reaction times and toxic chemicals researchgate.netresearchgate.net. These modern approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating researchgate.net. In the Petasis reaction for synthesizing piperazine analogs, microwave synthesis yielded products in over 95% yield in solvents like acetonitrile or dichloromethane, a significant improvement over the 16 hours of refluxing needed in conventional methods researchgate.net.

Ultrasonication: Similar to microwaves, ultrasonication provides an alternative energy source that can enhance reaction rates and yields researchgate.net.

Photoredox Catalysis: This technique uses light to initiate chemical reactions via a photocatalyst. It represents a greener method for synthesis, and recent research has focused on developing organic photocatalysts to replace more toxic and expensive transition-metal catalysts mdpi.com. This approach avoids the use of toxic reagents like tin by using amino-acid-derived radical precursors mdpi.com.

Use of Green Solvents: The choice of solvent is a critical aspect of green chemistry. Efforts are being made to replace hazardous solvents with more environmentally benign alternatives, such as aqueous ethanol rsc.org.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which reduces the number of synthetic steps, saves energy, and minimizes waste researchgate.netrsc.org.

Heterogeneous Catalysis: Using catalysts that are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) allows for easy separation and recycling of the catalyst, which simplifies purification and reduces waste rsc.org. Immobilized piperazine on graphene oxide has been used as a reusable acid-base catalyst for synthesizing chromene derivatives rsc.org.

These green chemistry approaches not only offer environmental benefits but can also lead to more cost-effective and efficient manufacturing processes for piperazine-containing compounds mdpi.com.

Utilization of Flow Microreactors

A significant advancement in sustainable chemical synthesis is the transition from traditional batch reactors to continuous flow microreactors nih.govresearchgate.net. A microreactor is a device with channels typically in the sub-millimeter range, which provides a very high surface-to-volume ratio researchgate.netchimia.ch. This characteristic offers substantial advantages for chemical synthesis, particularly for piperazine derivatives nih.govresearchgate.net.

Key advantages of using flow microreactors include:

Enhanced Heat and Mass Transfer: The small channel dimensions ensure rapid mixing and highly efficient heat exchange chimia.ch. This allows for precise temperature control, which is crucial for highly exothermic reactions that can be difficult to manage in large batch reactors researchgate.net.

Improved Safety: The small volume of reactants present in the reactor at any given time significantly reduces the risks associated with handling hazardous materials or potentially explosive reactions anton-paar.com.

Scalability and Automation: Scaling up production in a flow system, a process known as "numbering-up," can be achieved by running multiple microreactors in parallel or by operating a single reactor for a longer duration chimia.chanton-paar.com. This is often more straightforward than scaling up a batch process, which may require complete redevelopment of the reaction conditions researchgate.net.

Increased Efficiency and Yield: The precise control over reaction parameters like temperature, pressure, and reaction time often leads to higher conversions, better selectivity, and improved product yields compared to batch processes researchgate.netchimia.ch.

Research has demonstrated the successful application of flow technology to the synthesis of monosubstituted piperazines. A batch microwave-assisted technique was successfully transitioned to a continuous flow microwave reactor prototype, enabling more effective manufacturing on a larger scale nih.gov. This combination of microwave heating and flow chemistry further accelerates reactions while maintaining precise control nih.gov. The design of such reactors can be tailor-made for specific reactions using technologies like 3D printing with materials such as stainless steel to ensure chemical and thermal stability anton-paar.com.

Table 2: Comparison of Batch Reactors vs. Flow Microreactors| Feature | Batch Reactor | Flow Microreactor |

|---|---|---|

| Operation | Reactants are loaded, reacted, and then the product is removed in discrete batches. | Reactants are continuously fed into the reactor, and the product is continuously removed. |

| Heat Transfer | Less efficient; can lead to temperature gradients and "hot spots". | Highly efficient due to high surface-to-volume ratio, allowing for precise temperature control chimia.ch. |

| Mixing | Can be slow and inefficient, especially on a large scale. | Very rapid and efficient mixing, preventing concentration gradients chimia.ch. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small internal volume and excellent temperature control anton-paar.com. |

| Scalability | "Scaling-up" can be challenging and often requires re-optimization of the process researchgate.net. | "Numbering-up" is more straightforward by running reactors in parallel or for longer times chimia.chanton-paar.com. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, residence time, and stoichiometry. |

Waste Minimization and Byproduct Management

Waste minimization and effective byproduct management are central tenets of green chemistry and sustainable manufacturing unibo.it. In piperazine synthesis, this involves designing processes that maximize the conversion of raw materials into the desired product while minimizing the generation of waste streams.

Another important aspect is the management of byproducts. In traditional multi-step syntheses of monosubstituted piperazines, the use of protecting groups is common nih.gov. This approach inherently generates more waste because it requires additional steps for adding and removing the protecting group nih.gov. The development of one-pot, one-step synthetic procedures that avoid protecting groups is a significant step towards waste minimization nih.govresearchgate.net. When byproducts are unavoidable, such as the formation of piperazine dihydrochloride, process design can facilitate their easy removal through precipitation and filtration, allowing for cleaner product streams and simpler purification nih.gov.

The choice of raw materials also impacts waste generation. For example, a method was developed to synthesize 1-methylpiperazine from 1,4-dimethylpiperazine, a common byproduct in other synthesis routes google.com. This turns a potential waste product into a valuable starting material, exemplifying the principles of a circular economy within chemical synthesis.

Chemical Reactivity and Transformation of 1 Butyl 4 Methylpiperazine

Nitrogen-Centric Reactivity of the Piperazine (B1678402) Ring

The dual nitrogen atoms are the most reactive centers in the 1-Butyl-4-methylpiperazine molecule. Their reactivity is characteristic of tertiary amines, participating in a variety of chemical transformations.

Nucleophilic Characteristics in Heterocyclic Synthesis

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them effective nucleophiles. This nucleophilicity is fundamental to the use of piperazine and its derivatives in the construction of more complex heterocyclic systems. Piperazine can act as a dinucleophile to react with various electrophiles, leading to the formation of fused or expanded ring systems. For instance, piperazine derivatives serve as efficient nucleophiles in substitution reactions, particularly with highly activated aromatic systems like pentafluoropyridine. In such reactions, the piperazine nitrogen attacks the electron-deficient aromatic ring, displacing a fluoride (B91410) ion, typically at the para position, to form N-arylpiperazine derivatives. researchgate.net This reactivity allows for the incorporation of the piperazine scaffold into larger molecular frameworks, a common strategy in medicinal chemistry. nih.gov

Alkylation and Acylation Reactions at Nitrogen Centers

As tertiary amines, the nitrogen atoms of this compound can react with alkylating and acylating agents. However, since both nitrogen atoms are already substituted (tertiary), they cannot undergo direct N-alkylation or N-acylation in the same way as primary or secondary amines. Instead, reaction with a strong alkylating agent, such as an alkyl halide, can lead to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, involves the nitrogen atom attacking the electrophilic carbon of the alkyl halide, resulting in a positively charged piperazinium salt.

While direct acylation to form an amide is not possible, related reactions can occur. For instance, selective mono-acylation is a key challenge and strategy when working with piperazine itself, often requiring protective group chemistry to control the reaction at one nitrogen center. colab.ws In the case of this compound, the reactivity towards electrophiles like acyl chlorides would be limited to salt formation, similar to quaternization.

Peripheral Functionalization and Derivatization

Beyond the direct reactivity of the nitrogen atoms, the this compound scaffold can be incorporated into larger molecules through various derivatization reactions, leveraging its role as a secondary amine synthon in multi-component reactions.

Formation of Mannich Base Derivatives

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comacademicjournals.org this compound, as a cyclic secondary amine, can participate as the amine component in this reaction.

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine (this compound) and formaldehyde (B43269). youtube.com This iminium ion is then attacked by the enol form of the active hydrogen compound (e.g., a ketone, phenol, or another enolizable substrate). wikipedia.org This process results in the formation of a new carbon-carbon bond and attaches the aminomethyl group (-CH2-N(butyl)piperazine(methyl)-) to the active hydrogen compound. chemistryjournal.in This reaction is a powerful tool for aminoalkylation, allowing the introduction of the bulky and basic piperazine moiety into various structures. oarjbp.com

| Active Hydrogen Compound (Example) | Aldehyde | Amine | Resulting Mannich Base Product (Structure) |

|---|---|---|---|

| Acetophenone | Formaldehyde | This compound | 3-(4-Butyl-1-methylpiperazin-1-yl)-1-phenylpropan-1-one |

| Indole | Formaldehyde | This compound | 1-((4-Butyl-1-methylpiperazin-1-yl)methyl)-1H-indole |

| Maleic Hydrazide | Formaldehyde | This compound | N-((4-Butyl-1-methylpiperazin-1-yl)methyl) Maleic Hydrazide |

Generation of Schiff Bases from Amino-Piperazine Derivatives

Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). dergipark.org.tr The compound this compound, being a tertiary amine at one nitrogen and having the other nitrogen also fully substituted, lacks the necessary N-H bond to form a Schiff base directly.

However, a closely related derivative, 1-amino-4-methylpiperazine (B1216902), possesses a primary amino group (-NH2) and readily undergoes this reaction. dergipark.org.trdergipark.org.tr In this transformation, the nucleophilic primary amino group of 1-amino-4-methylpiperazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. guidechem.com This is followed by a dehydration step, typically under reflux with a catalyst, to yield the corresponding Schiff base, which contains a C=N (azomethine) double bond. dergipark.org.trsemanticscholar.org A variety of aromatic aldehydes have been successfully reacted with 1-amino-4-methylpiperazine to produce stable Schiff bases. dergipark.org.tr

| Amine Reactant | Aromatic Aldehyde Reactant | Resulting Schiff Base Product |

|---|---|---|

| 1-Amino-4-methylpiperazine | 3-Nitrobenzaldehyde | 1-((3-Nitrobenzylidene)amino)-4-methylpiperazine |

| 1-Amino-4-methylpiperazine | 4-Fluorobenzaldehyde | 1-((4-Fluorobenzylidene)amino)-4-methylpiperazine |

| 1-Amino-4-methylpiperazine | 3,4,5-Trimethoxybenzaldehyde | 1-((3,4,5-Trimethoxybenzylidene)amino)-4-methylpiperazine |

| 1-Amino-4-methylpiperazine | 3,4-Dichlorobenzaldehyde | 1-((3,4-Dichlorobenzylidene)amino)-4-methylpiperazine |

Electrophilic Substitution Reactions on Attached Aromatic Moieties

This type of reaction is not applicable to this compound itself, as it lacks an aromatic ring. However, it is highly relevant for derivatives where the piperazine ring is attached to an aromatic system, such as in 1-phenyl-4-methylpiperazine. In these cases, the piperazine moiety acts as a substituent on the aromatic ring and influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions.

Formation of Complex Chemical Scaffolds Incorporating this compound

The this compound moiety serves as a versatile structural unit in the synthesis of more complex chemical architectures. Its inherent structural features, including the presence of two tertiary amine nitrogen atoms and a flexible yet stable heterocyclic ring, allow it to be incorporated into larger molecules through various synthetic strategies. The butyl and methyl substituents on the nitrogen atoms also influence the steric and electronic properties of the resulting scaffolds, impacting their conformation and potential biological interactions.

Cycloaddition Reactions with Piperazine-Containing Precursors

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, leading to a net reduction in bond multiplicity. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to create six-membered rings and is particularly relevant for building complex molecular frameworks containing piperazine derivatives. wikipedia.orgnih.gov

Research has demonstrated the synthesis of complex butylarylpiperazin-1-yl derivatives through Diels-Alder reactions. nih.govresearchgate.net In these synthetic pathways, a molecule containing the piperazine ring acts as a dienophile or is attached to the diene or dienophile, participating in the ring-forming process. The reaction typically involves the cycloaddition of a diene (a molecule with two alternating double bonds) with a dienophile (a molecule with a double or triple bond) to form a new cyclic system. For instance, piperazine-containing precursors can be reacted with dienes to yield intricate polycyclic structures that embed the piperazine scaffold.

Another relevant type of cycloaddition is the inverse-electron-demand Diels-Alder reaction, which often involves electron-deficient azadienes like 1,2,4,5-tetrazines. nih.govresearchgate.net While not a direct reaction of the piperazine ring itself, a piperazine-containing substituent on one of the reacting partners becomes integrated into the final complex product. Studies have also explored unconventional cycloadditions, such as the formal [4+2] cycloaddition across the nitrogen atoms of a 1,2,4,5-tetrazine, which highlights the diverse reactivity of nitrogen-containing heterocycles in forming new ring systems. nih.gov The participation of piperazine-containing building blocks in such reactions underscores their utility in generating novel and structurally diverse chemical entities.

| Reaction Type | Reactants | Key Feature | Resulting Scaffold |

|---|---|---|---|

| Diels-Alder Reaction nih.gov | Piperazine-functionalized dienophile + Diene | Formation of a six-membered ring fused to or containing the piperazine derivative. | Complex polycyclic systems (e.g., Indeno[1,2-f]isoindole derivatives). nih.gov |

| Inverse-Electron-Demand Diels-Alder researchgate.net | 1,2,4,5-tetrazine + Allyl-substituted dienophile | Incorporation of substituents into a new pyridazine (B1198779) ring system. | Dihydropyridazines and Pyridazines. researchgate.net |

| Formal [4+2] N1/N4 Cycloaddition nih.gov | 1,2,4,5-tetrazine + Enamine | Unprecedented cycloaddition across two nitrogen atoms of the tetrazine ring. | 1,2,4-Triazine derivatives. nih.gov |

Role as a Core Building Block in Macrocyclic Systems

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery. nih.govnih.gov The piperazine nucleus, including that of this compound, is an excellent building block for the synthesis of these large ring systems due to the divergent positioning of its two nitrogen atoms. atamanchemicals.com These nitrogen atoms can be functionalized to connect with two other molecular fragments, effectively acting as a linker to form a larger cyclic structure.

The synthesis of piperazine-containing macrocycles often involves a cyclization reaction where a piperazine derivative is reacted with a molecule containing two reactive ends, leading to ring closure. nih.gov However, the inherent conformational properties of the piperazine ring can present synthetic challenges. The piperazine ring preferentially adopts a thermodynamically stable chair conformation. nih.gov This steric attribute can impose limitations on the size and structure of the macrocycle that can be formed. For example, attempts to synthesize a specific 15-membered pentaaza macrocycle via a metal-templated cyclocondensation were unsuccessful due to the steric hindrance imposed by the piperazine ring's stable conformation. nih.gov

Despite these limitations, the piperazine unit is a key component in a variety of macrocyclic structures. Synthetic strategies, such as the "pre-arranged building block" approach, can be employed to rationally design and access specific macrocyclic topologies. nih.gov By using this compound as a building block, chemists can introduce a rigid and defined structural element into a macrocycle, while the butyl and methyl groups can be used to modulate properties such as solubility and lipophilicity.

| Feature | Description | Implication for this compound |

|---|---|---|

| Functionality | Two reactive nitrogen atoms allow it to act as a linker between two molecular chains. | Can be used to bridge two ends of a linear precursor to form a macrocycle. |

| Structural Rigidity | The piperazine ring provides a conformationally constrained unit within the larger macrocycle. | Influences the overall shape and cavity size of the final macrocyclic system. |

| Steric Hindrance nih.gov | The stable chair conformation can prevent the formation of certain ring sizes due to steric strain. nih.gov | The synthesis of specific target macrocycles may be challenging or require alternative synthetic routes. |

| Modulation of Properties | The N-substituents (butyl and methyl groups) affect solubility, lipophilicity, and binding interactions. | Allows for fine-tuning the physicochemical properties of the resulting macrocycle. |

Stability and Degradation Pathways Under Reaction Conditions

The chemical stability of this compound is a critical factor in its handling, storage, and application in synthesis. Under standard ambient conditions and room temperature, the compound is chemically stable. However, it exhibits sensitivity to certain environmental and chemical factors. It is hygroscopic, meaning it can absorb moisture from the air, and is sensitive to heat. Elevated temperatures can lead to the formation of explosive vapor-air mixtures, necessitating careful handling away from heat and ignition sources.

Under more strenuous reaction conditions, such as those involving high temperatures or the presence of oxidizing agents, the piperazine ring system can undergo degradation. Studies on piperazine (PZ), the parent compound, provide significant insight into the likely degradation pathways for its derivatives. researchgate.net Degradation can proceed through two primary mechanisms: thermal and oxidative degradation.

Thermal Degradation: In the absence of oxygen but at elevated temperatures, thermal degradation is the primary pathway. For the piperazine ring, this typically involves ring-opening through nucleophilic substitution or polymerization. researchgate.net Key identified products from the thermal degradation of piperazine include ethylenediamine (B42938) (EDA) and N-(2-aminoethyl)-piperazine (AEP), which result from the cleavage and rearrangement of the ring structure. researchgate.net For this compound, analogous pathways could lead to N-butyl-N'-methylethylenediamine following ring scission. Another potential pathway is the dealkylation, or loss of the butyl or methyl group, a common degradation route for N-alkyl compounds. nih.gov

Oxidative Degradation: In the presence of oxygen and potentially metal ions, oxidative degradation occurs, often through a free radical mechanism. researchgate.net This process is generally more complex and can lead to a wider array of products. For piperazine, major oxidative degradation products include heat-stable salts like formate, acetate, and oxalate, as well as ammonia (B1221849) and EDA. researchgate.net The formation of these carboxylic acids can lead to subsequent reactions, such as the formation of N-formyl amides. researchgate.net For this compound, oxidative attack could occur at the carbon atoms adjacent to the nitrogen, leading to ring opening and the formation of various smaller, oxygenated molecules. Under extreme thermal conditions, such as those used in chemical vapor deposition with related compounds, the piperazine ring can undergo complete destruction, leading to the elimination of hydrocarbon fragments and the formation of nitriles (C≡N). mdpi.com

| Condition | Proposed Pathway | Major Product Classes | Specific Examples (from Piperazine) |

|---|---|---|---|

| High Temperature (Thermal) | Ring opening via nucleophilic substitution, dealkylation. | Ring-opened diamines, polymers. | Ethylenediamine (EDA), N-(2-aminoethyl)-piperazine (AEP). researchgate.net |

| Oxidizing Environment | Free radical attack, C-N and C-C bond cleavage. | Carboxylic acids (as salts), ammonia, smaller amines. | Formate, Acetate, Oxalate, EDA, Ammonia. researchgate.net |

| Extreme Heat (Pyrolysis) mdpi.com | Complete fragmentation of the heterocyclic ring. | Hydrocarbon fragments, nitriles. | H, CH, and CN fragments (from a silyl-piperazine). mdpi.com |

Advanced Structural and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1-Butyl-4-methylpiperazine, providing detailed information about the hydrogen and carbon atomic environments.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for a molecule with multiple aliphatic methylene (B1212753) groups.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, this technique is crucial for mapping the connectivity of the butyl group, showing clear cross-peaks between adjacent methylene (–CH₂) groups and between the terminal methyl (–CH₃) and its adjacent methylene group. It also confirms the connectivity within the piperazine (B1678402) ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). nih.govnih.gov It allows for the definitive assignment of each carbon atom in the butyl chain and the piperazine ring by linking them to their corresponding, pre-assigned proton signals. nih.gov Studies on similar substituted piperazines demonstrate the power of HSQC in resolving complex aliphatic regions of the spectrum. nih.gov

The following table provides expected ¹H and ¹³C NMR chemical shift assignments and their correlations as determined by these techniques.

| Atom Label | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMQC/HSQC Correlation |

| N-C H₃ | Methyl | ~2.2-2.3 | ~46 | - | C(N-CH₃) ↔ H(N-CH₃) |

| N-C H₂- | Butyl (α) | ~2.3-2.4 | ~60 | H(α) ↔ H(β) | C(α) ↔ H(α) |

| -C H₂- | Butyl (β) | ~1.4-1.5 | ~29 | H(β) ↔ H(α), H(γ) | C(β) ↔ H(β) |

| -C H₂- | Butyl (γ) | ~1.2-1.3 | ~21 | H(γ) ↔ H(β), H(δ) | C(γ) ↔ H(γ) |

| -C H₃ | Butyl (δ) | ~0.8-0.9 | ~14 | H(δ) ↔ H(γ) | C(δ) ↔ H(δ) |

| Piperazine | Ring CH₂ | ~2.3-2.6 | ~53-55 | H(ring) ↔ H(ring) | C(ring) ↔ H(ring) |

Note: Chemical shifts are approximate and based on typical values for similar N-alkylpiperazine structures.

The six-membered piperazine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is used to study the conformational dynamics of the ring system. rsc.org

For this compound, the primary dynamic process is the ring inversion (chair-to-chair interconversion). At room temperature, this inversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on the piperazine ring. As the temperature is lowered, the rate of inversion slows down. Below a certain temperature, known as the coalescence temperature (Tc), the signals for the axial and equatorial protons broaden and then resolve into distinct signals. rsc.orgresearchgate.net By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this ring-flipping process can be calculated. rsc.orgbeilstein-journals.org For substituted piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. nih.govrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. thermofisher.com For this compound, the molecular formula is C₉H₂₀N₂. The calculated monoisotopic exact mass is 156.1626 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous validation of the molecular formula.

Calculation of Exact Mass

C: 9 x 12.000000 = 108.0000H: 20 x 1.007825 = 20.1565

N: 2 x 14.003074 = 28.0061

Total: 156.1626 DaIn mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the protonated molecule [M+H]⁺ or the molecular ion M⁺ undergoes fragmentation. The analysis of these fragments helps to piece together the molecular structure. For N-alkylpiperazines, fragmentation is typically initiated by cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a charge-directed process. xml-journal.netnih.gov

A plausible fragmentation pathway for this compound (MW = 156) would include:

Loss of a propyl radical: Alpha-cleavage at the butyl chain leads to the loss of a propyl radical (•C₃H₇, 43 Da), resulting in a stable, resonance-stabilized fragment ion at m/z 113. This is often a major fragmentation pathway.

Formation of the N-methylpiperazine fragment: Cleavage of the N-butyl bond can result in a fragment ion corresponding to the protonated N-methylpiperazine ring at m/z 101.

Ring Opening and Cleavage: The piperazine ring itself can undergo cleavage. Common fragment ions for piperazine rings are observed at m/z 70 and m/z 56, resulting from various C-N and C-C bond scissions within the ring structure. xml-journal.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |

| 157 ([M+H]⁺) | 113 | 44 (C₃H₈) | Propane (from loss of propyl radical and H transfer) |

| 157 ([M+H]⁺) | 101 | 56 (C₄H₈) | Butene |

| 157 ([M+H]⁺) | 70 | 87 | C₅H₁₃N |

| 157 ([M+H]⁺) | 56 | 101 | C₅H₁₃N₂ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netmuni.cz These two techniques provide complementary information.

For this compound, the key functional groups are the aliphatic C-H bonds of the methyl and butyl groups, the C-N bonds of the tertiary amines, and the CH₂ groups of the piperazine ring.

C-H Stretching: Strong bands in the FT-IR spectrum and prominent signals in the FT-Raman spectrum are expected in the 2800-3000 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. scispace.comdergipark.org.tr

C-H Bending: Vibrations corresponding to scissoring and rocking of the CH₂ groups and bending of the CH₃ groups typically appear in the 1350-1470 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibrations of the tertiary amine C-N bonds are typically found in the 1000-1250 cm⁻¹ region. These bands can be weak to medium in the IR spectrum.

Piperazine Ring Vibrations: The piperazine ring has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹) of the spectra. scispace.comnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Asymmetric/Symmetric Stretching (CH₃, CH₂) | 2850 - 2960 | FT-IR, FT-Raman |

| C-H Bending/Scissoring (CH₂, CH₃) | 1350 - 1470 | FT-IR |

| C-N Stretching (Tertiary Amine) | 1000 - 1250 | FT-IR |

| Piperazine Ring Deformation | 800 - 1100 | FT-IR, FT-Raman |

Studies on similar compounds like 1-amino-4-methylpiperazine (B1216902) and 1-alkyl-1-methylpiperazine salts have provided detailed assignments of their vibrational spectra, supporting the interpretation for this compound. researchgate.netnih.gov

Correlation with Theoretical Vibrational Frequencies

The vibrational properties of a molecule can be investigated experimentally using techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. These experimental spectra can be correlated with theoretical vibrational frequencies calculated using computational methods, most commonly Density Functional Theory (DFT). This correlation allows for a precise assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional movements of bonds.

For piperazine derivatives, DFT calculations (e.g., using the B3LYP functional) are employed to optimize the molecule's geometry and compute its harmonic vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, the theoretical frequencies are typically multiplied by a scaling factor to improve agreement with the experimental data.

| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 2965 | 2970 | C-H Asymmetric Stretch (CH₃) |

| 2930 | 2935 | C-H Asymmetric Stretch (CH₂) |

| 2870 | 2875 | C-H Symmetric Stretch (CH₃, CH₂) |

| 1450 | 1455 | C-H Scissoring (CH₂) |

| 1290 | 1295 | C-N Stretch (Alkyl-N) |

| 1150 | 1152 | C-C Stretch |

| 830 | 835 | Ring Breathing Mode |

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. However, the analysis of crystal structures for other asymmetrically substituted piperazines provides a clear blueprint for how such a determination would be interpreted.

Analysis of Crystal Packing and Intermolecular Interactions

Once the molecular structure is solved, crystallographic analysis allows for a detailed examination of how individual molecules pack together to form the crystal lattice. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds (if hydrogen bond donors/acceptors are present), dipole-dipole interactions, and weaker van der Waals forces. For this compound, the primary interactions would be van der Waals forces due to the aliphatic butyl and methyl groups. The nitrogen atoms could potentially participate in weak C-H···N hydrogen bonds with neighboring molecules. Understanding these interactions is crucial as they influence the material's physical properties, including its melting point and solubility.

Conformational Analysis in the Crystalline State

X-ray crystallography reveals the specific conformation adopted by the molecule in the solid state. The piperazine ring is known to adopt a stable chair conformation, which minimizes steric strain. In an asymmetrically substituted molecule like this compound, the analysis would focus on the orientation of the butyl and methyl substituents on the nitrogen atoms. Typically, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance with other atoms on the ring. Therefore, it is highly probable that both the butyl and methyl groups would be found in equatorial positions in the solid-state structure.

| Parameter | Illustrative Value/Information |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |

| Piperazine Ring Conformation | Chair |

| Substituent Positions | N-butyl (equatorial), N-methyl (equatorial) |

| Dominant Intermolecular Interactions | Van der Waals forces, potential weak C-H···N bonds |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a chemical compound. For a substance like this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection, with GC-MS providing both quantification and structural identification of the compound and any potential impurities. unodc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. unodc.org In HPLC, the compound is dissolved in a solvent and pumped through a column containing a solid stationary phase. Separation occurs based on the compound's differential partitioning between the mobile and stationary phases. For piperazine derivatives, reverse-phase HPLC is common, where a polar mobile phase is used with a nonpolar stationary phase (e.g., C18). mdpi.com Detection is often achieved using a UV detector if the molecule contains a chromophore, or more universally with detectors like Evaporative Light Scattering (ELSD) or mass spectrometry (LC-MS). mdpi.commdpi.com

| Parameter | Gas Chromatography (GC) Example | Liquid Chromatography (LC) Example |

|---|---|---|

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | 150 mm x 4.6 mm, 5 µm particle size (e.g., C18) |

| Mobile Phase / Carrier Gas | Helium or Hydrogen | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1-2 mL/min | 0.5-1.0 mL/min |

| Temperature | Oven program (e.g., 100°C to 280°C) | Ambient or controlled (e.g., 30°C) |

| Detector | Mass Spectrometry (MS) | Mass Spectrometry (MS) or UV |

Advanced Separation Techniques (e.g., preparative chromatography)

When a small amount of a highly pure compound is needed for research or as a reference standard, advanced separation techniques are employed. Preparative chromatography is a scaled-up version of analytical HPLC designed to isolate and purify larger quantities of a target compound from a mixture. sielc.com This technique uses wider columns, larger stationary phase particles, and higher mobile phase flow rates to handle sample loads in the milligram to gram scale. The principles of separation remain the same as in analytical HPLC, allowing for the effective purification of this compound from synthesis byproducts or degradation products.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for studying molecular systems. DFT, with functionals like B3LYP, has become a standard approach for obtaining a reliable balance between computational cost and accuracy in predicting the properties of organic molecules such as piperazine (B1678402) derivatives. These methods are instrumental in determining optimized geometries, electronic structures, and chemical reactivity.

The first step in the computational analysis of 1-Butyl-4-methylpiperazine involves geometry optimization. This process computationally identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a piperazine ring and a butyl chain, multiple low-energy conformations exist.

Table 1: Predicted Minimum Energy Conformation Parameters

| Parameter | Description | Predicted Value |

|---|---|---|

| Piperazine Ring Conformation | The lowest energy arrangement of the ring. | Chair |

| Butyl Group Position | The orientation of the C4H9 group on N1. | Equatorial |

Understanding the electronic structure of this compound is crucial for predicting its chemical behavior. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For piperazine derivatives, the HOMO is often localized on the nitrogen atoms due to their lone pairs of electrons, making them primary sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the most negative potential is expected to be concentrated around the two nitrogen atoms of the piperazine ring, confirming their role as the primary nucleophilic centers.

Table 2: Calculated Electronic Properties

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO Localization | Region of highest occupied molecular orbital. | Primarily on the nitrogen atoms of the piperazine ring. |

| LUMO Localization | Region of lowest unoccupied molecular orbital. | Distributed over the alkyl chains and parts of the ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates moderate chemical stability and reactivity. |

| MEP Negative Potential | Electron-rich regions susceptible to electrophilic attack. | Concentrated around the nitrogen atoms. |

Fukui functions offer a more quantitative method for predicting local reactivity within a molecule. Derived from DFT, these functions identify which atoms are most likely to be involved in different types of chemical reactions by analyzing the change in electron density as the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for a radical attack.

For this compound, Fukui function analysis would be expected to show high values of f-(r) on the nitrogen atoms, corroborating the findings from HOMO and MEP analysis that these are the most probable sites for attack by electrophiles. Conversely, the f+(r) function would highlight the atoms most susceptible to nucleophilic attack.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior on the femtosecond-to-microsecond timescale.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape in detail. By simulating the molecule's motion at a given temperature, one can observe transitions between different conformations, such as ring-puckering of the piperazine moiety (e.g., chair-to-boat interconversions, though rare) and rotations around the single bonds of the butyl group. This provides a dynamic picture of the molecule's flexibility and the relative populations of different conformers, which can be crucial for understanding its interactions with other molecules.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for studying these solvation effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can analyze how the solvent interacts with the solute and affects its structure and dynamics.

For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the piperazine ring, stabilizing them. These specific solute-solvent interactions can influence the conformational preferences of the molecule and modulate its reactivity by affecting the accessibility of its reactive sites. The simulation can provide detailed information on the structure of the solvation shell, including radial distribution functions that describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Prediction of Spectroscopic Properties

Computational methods allow for the accurate prediction of various spectroscopic properties, which is essential for the structural elucidation and characterization of molecules. By simulating spectra, researchers can assign experimental signals, understand the underlying electronic and vibrational transitions, and predict the spectral features of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT functionals such as B3LYP, are employed to compute the NMR shielding tensors.

While specific theoretical NMR studies for this compound are not extensively documented, research on closely related piperazine derivatives provides a framework for such predictions. For instance, studies on Schiff base derivatives of 1-amino-4-methylpiperazine (B1216902) have reported experimental ¹H-NMR chemical shifts for the piperazine ring protons typically appearing between 2.55 and 3.21 ppm, with the N-CH₃ group protons observed as a sharp singlet around 2.19-2.32 ppm. whiterose.ac.uk The characteristic ¹³C-NMR signals for the piperazine ring carbons are also well-documented. whiterose.ac.uk Computational models can replicate these values with high accuracy, helping to resolve ambiguities in complex spectra and confirm structural assignments. bohrium.com The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects in the computational model. dntb.gov.ua

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations are instrumental in simulating these spectra and assigning specific vibrational frequencies to the corresponding atomic motions.

A detailed computational analysis has been performed on the related compound 1-Amino-4-methylpiperazine (1A4MP) using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311+G(d,p) basis set. researchgate.net The theoretical vibrational frequencies are typically scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. researchgate.net This analysis allows for a complete vibrational assignment, identifying key modes such as C-H stretching, CH₂ scissoring, C-N stretching, and ring vibrations. researchgate.net The insights gained from 1A4MP are directly applicable to understanding the vibrational spectrum of this compound, where similar piperazine ring modes would be present, alongside additional vibrations from the butyl group.

Table 1: Selected Theoretical Vibrational Frequencies for 1-Amino-4-methylpiperazine (1A4MP) Data sourced from computational studies using DFT (B3LYP/6-311+G(d,p)).

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| NH₂ Asymmetric Stretch | 3401 | N-H stretching |

| NH₂ Symmetric Stretch | 3325 | N-H stretching |

| CH₂ Asymmetric Stretch | 3005 | C-H stretching in piperazine ring |

| CH₂ Symmetric Stretch | 2945 | C-H stretching in piperazine ring |

| C-N Stretch | 1285 | C-N stretching in piperazine ring |

| Ring Breathing | 830 | Piperazine ring vibration |

This table is interactive. You can sort and filter the data.

The electronic absorption properties of a molecule, observed via UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, predicting the maximum absorption wavelength (λmax) and oscillator strengths. researchgate.net

For 1-Amino-4-methylpiperazine, TD-DFT calculations have been used to determine the electronic properties and predict the UV-Vis spectrum. researchgate.net The analysis involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is crucial for determining the electronic transition energies. researchgate.net Such computational approaches have been successfully applied to various piperazine derivatives to understand their electronic structure and absorption spectra. mdpi.com The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is critical for achieving accurate predictions that correlate well with experimental measurements in solution. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

A typical synthesis of this compound involves the N-alkylation of 1-methylpiperazine (B117243) with a butyl halide. A computational study of such a reaction would involve:

Locating Reactants and Products: The geometries of the reactants (1-methylpiperazine, butyl halide) and products (this compound, halide ion) are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the transition state (TS) structure connecting the reactants and products. This involves identifying a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

Studies on the N-alkylation of other nitrogen-containing heterocycles have successfully used DFT methods to analyze the reaction energetics and mechanism. These computational approaches provide activation energies and reaction enthalpies, offering a detailed understanding of the reaction's feasibility and kinetics.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods are widely used to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. The key NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. youtube.com

Molecules with large hyperpolarizability values are desirable for NLO applications. youtube.com Computational studies on 1-Amino-4-methylpiperazine have reported its NLO properties based on DFT calculations. researchgate.net The calculated values indicate the potential of piperazine derivatives in NLO applications. The first hyperpolarizability (β) is a critical parameter, and its magnitude is influenced by intramolecular charge transfer and the electronic nature of substituents on the piperazine ring. researchgate.net The study of piperazine-1,4-diium (B1225682) bis(sulfanilate) also highlights how hydrogen bonding and charge transfer interactions contribute to the NLO response in piperazine-based compounds. youtube.com

Table 2: Calculated NLO Properties for 1-Amino-4-methylpiperazine (1A4MP) Data sourced from computational studies using DFT (B3LYP/6-311+G(d,p)).

| Property | Symbol | Calculated Value | Unit |

| Dipole Moment | μ | 2.16 | Debye |

| Mean Polarizability | α | -0.85 x 10⁻²³ | esu |

| Anisotropy of Polarizability | Δα | -1.13 x 10⁻²³ | esu |

| First Hyperpolarizability | β | 1.19 x 10⁻³⁰ | esu |

This table is interactive. You can sort and filter the data.

Emerging Applications of 1 Butyl 4 Methylpiperazine in Non Biological Chemical Fields